(R)-1-(3-Methoxyphenyl)butan-1-amine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1R)-1-(3-methoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-3-5-11(12)9-6-4-7-10(8-9)13-2/h4,6-8,11H,3,5,12H2,1-2H3/t11-/m1/s1 |
InChI Key |
RYUMQUUDOXZEBD-LLVKDONJSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC(=CC=C1)OC)N |
Canonical SMILES |
CCCC(C1=CC(=CC=C1)OC)N |
Origin of Product |
United States |
Structural Significance of Chiral α Substituted Amines
Chiral amines, particularly those with a stereocenter at the α-position to the nitrogen atom, represent a foundational class of compounds in modern organic chemistry. Current time information in BT. Their structural significance stems from their prevalence in a vast array of biologically active molecules, including a significant percentage of small-molecule pharmaceuticals, agrochemicals, and natural products. Current time information in BT.beilstein-journals.org The precise three-dimensional arrangement of substituents around the chiral carbon atom is often crucial for the molecule's biological function, dictating its ability to bind to specific receptors or enzymes.
The key features contributing to their importance include:
Stereodefined Center: The α-chiral center provides a locus of stereochemical information, which can be transferred to new stereocenters during a chemical reaction.
Functional Handle: The amine group itself is a versatile functional group. It can act as a nucleophile, a base, or be readily converted into other functional groups like amides or sulfonamides.
Hydrogen Bonding: The N-H bonds in primary and secondary amines are capable of acting as hydrogen bond donors, a critical interaction for molecular recognition in biological systems and in directing the stereochemical outcome of reactions. researchgate.net
The presence of both a stereocenter and a reactive amino group makes these compounds highly valuable as chiral auxiliaries, resolving agents, and synthons for the asymmetric synthesis of more complex molecules. Current time information in BT.
Importance of Enantiomerically Pure R 1 3 Methoxyphenyl Butan 1 Amine in Synthetic Methodologies
While specific documented applications for (R)-1-(3-Methoxyphenyl)butan-1-amine are not widespread in readily available literature, its importance can be inferred from the well-established roles of its close structural analogs, such as (R)-1-(3-methoxyphenyl)ethylamine. researchgate.net Enantiomerically pure amines of this type are critical intermediates in synthetic organic chemistry, primarily accessed through asymmetric synthesis or chiral resolution.
A common and industrially relevant method for preparing such chiral amines is the asymmetric reductive amination of the corresponding ketone. researchgate.net For the synthesis of this compound, this would involve the reaction of 1-(3-methoxyphenyl)butan-1-one (B7846331) with an ammonia (B1221849) source in the presence of a chiral catalyst and a reducing agent.
Table 1: Precursor for Synthesis
| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Role |
|---|
Alternatively, a classical and highly effective method involves the resolution of a racemic mixture of 1-(3-methoxyphenyl)butan-1-amine (B12076230). This is typically achieved by reacting the racemic amine with an enantiomerically pure chiral acid, such as mandelic acid or tartaric acid, to form a pair of diastereomeric salts. researchgate.net These salts possess different physical properties, most notably solubility, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer of the amine can be liberated by treatment with a base. The synthesis of the closely related (R)-1-(3-methoxyphenyl)ethylamine is efficiently achieved through this diastereomeric resolution method. researchgate.net
The utility of enantiopure this compound in synthetic methodologies includes:
Chiral Building Block: It can serve as a starting material where its stereocenter is incorporated into the final target molecule.
Chiral Resolving Agent: Its basic nature allows it to be used to resolve racemic mixtures of acidic compounds.
Chiral Auxiliary: The amine can be temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. After the reaction, the auxiliary can be cleaved and recovered.
Overview of Current Academic Research Trajectories
Transition Metal-Catalyzed Asymmetric Hydrogenation Routes
The direct asymmetric hydrogenation (AH) of unsaturated carbon-nitrogen double bonds (C=N) is one of the most efficient strategies for producing optically active amines. acs.org This method offers excellent atom economy and is considered a sustainable and "green" chemical process. acs.org While significant progress has been made, imines present unique challenges compared to their ketone counterparts, including issues with stability, hydrolysis, and the presence of E/Z stereoisomers. acs.org Transition metal catalysis, employing metals such as iridium, rhodium, ruthenium, and palladium, has been instrumental in overcoming these challenges. acs.orgdicp.ac.cn
Asymmetric Hydrogenation of Prochiral Ketimine Precursors to (R)-1-(3-Methoxyphenyl)butan-1-amine
The direct synthesis of this compound is achieved through the asymmetric hydrogenation of its corresponding prochiral ketimine precursor, N-substituted 1-(3-methoxyphenyl)butan-1-imine. While specific catalytic data for this exact substrate is not extensively documented in dedicated studies, the principles are well-established through research on structurally analogous N-aryl and N-sulfonyl ketimines derived from substituted acetophenones.
For instance, the palladium-catalyzed asymmetric hydrogenation of N-p-methoxyphenyl ketimine derived from acetophenone (B1666503), using a Pd(OCOCF₃)₂/(S)-SegPhos catalyst system, has been reported, although with modest conversion under certain conditions. dicp.ac.cn More successfully, rhodium(I) catalyst systems with chiral bisphosphine ligands have demonstrated high enantioselectivity for related substrates. A Rh(I) complex with the (R)-cycphos ligand achieved up to 91% enantiomeric excess (ee) in the hydrogenation of an N-benzyl imine derived from 4-methoxyacetophenone. nih.gov These examples underscore the viability of asymmetric hydrogenation for producing chiral amines with methoxy-substituted aryl groups, providing a strong basis for its application to the synthesis of the target molecule. The choice of metal, ligand, and reaction conditions is critical to achieving high yield and enantioselectivity.
Table 1: Performance of Catalytic Systems in the Asymmetric Hydrogenation of Analogous Ketimines This table presents data for substrates analogous to the precursor of this compound.
| Catalyst System (Metal/Ligand) | Substrate | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Pd(OCOCF₃)₂ / (S)-C4-TunePhos | N-p-methoxyphenyl acetophenone imine | 26 | 94 (R) | dicp.ac.cn |
| [Rh(NBD)Cl]₂ / (R)-cycphos (+ NaI) | N-benzyl-4-methoxyacetophenone imine | - | 91 (R) | nih.gov |
| Pd(CF₃CO₂)₂ / (S)-SegPhos | N-diphenylphosphinyl-4-methoxyacetophenone imine | 98 | 96 (S) | acs.orgdicp.ac.cn |
| FeCl₂ / (S,S)-PNNP | N-tosyl-acetophenone imine | 98 | 99 (S) | acs.org |
Rational Design and Application of Chiral Ligands in Asymmetric Hydrogenation
The success of transition metal-catalyzed asymmetric hydrogenation is intrinsically linked to the development of chiral ligands. These molecules coordinate to the metal center, creating a chiral environment that directs the approach of the substrate and the delivery of hydrogen, thereby controlling the stereochemical outcome of the reaction. The electronic and steric properties of the ligand are fine-tuned to optimize both reactivity and enantioselectivity for specific classes of substrates.
Chiral bisphosphines are a privileged class of ligands in asymmetric catalysis. nih.gov Their development has been central to the success of asymmetric hydrogenation.
P-Stereogenic Phosphines : Unlike ligands where chirality resides in a carbon backbone, P-stereogenic or P-chiral ligands have their stereocenter at the phosphorus atom itself. nih.govresearchgate.net This proximity of the chiral center to the metal can lead to exceptionally high levels of stereochemical control. researchgate.net The synthesis of these ligands was historically challenging, which limited their widespread use. nih.gov However, modern synthetic methods have made them more accessible. researchgate.netresearchgate.net Rhodium complexes bearing P-stereogenic bisphosphine ligands have demonstrated outstanding results in the hydrogenation of various substrates. researchgate.net
C4-TunePhos : This ligand belongs to the atropisomeric aryl bisphosphine family and is noted for its tunable dihedral angle, which can influence enantioselectivity. dicp.ac.cn While highly effective in the ruthenium-catalyzed asymmetric hydrogenation of β-keto esters, its application in the hydrogenation of ketimines has been less extensively reported. However, in a screening of ligands for the Pd-catalyzed hydrogenation of N-p-methoxyphenyl acetophenone imine, (S)-C4-TunePhos provided the corresponding amine with high enantioselectivity (94% ee), albeit with low conversion under the tested conditions. dicp.ac.cn
SegPhos : Developed by Takasago International Corporation, SegPhos is an atropisomeric bisphosphine ligand with a 4,4′-bi-1,3-benzodioxole backbone. researchgate.net Its narrower dihedral angle compared to the parent BINAP ligand often results in enhanced enantioselectivity and activity. researchgate.net Palladium complexes with (S)-SegPhos have been shown to be highly effective for the asymmetric hydrogenation of activated imines, such as N-diphenylphosphinyl ketimines, affording the corresponding chiral amines with enantiomeric excesses ranging from 87-99%. acs.orgresearchgate.net For example, the hydrogenation of N-diphenylphosphinyl imine derived from 4-methoxyacetophenone proceeds in 98% yield and 96% ee. acs.orgdicp.ac.cn
PhTRAP : This is a trans-chelating chiral bisphosphine ligand, which means it coordinates to opposite sides of the metal center, creating a distinct chiral environment. researchgate.net Rhodium and ruthenium complexes of PhTRAP have been successfully used in the highly enantioselective hydrogenation of various heteroaromatic compounds containing C=N bonds, such as indoles and imidazoles. acs.orgresearchgate.net For example, a Rh-PhTRAP catalyst hydrogenated various 2-substituted N-acetylindoles to the corresponding chiral indolines with up to 95% ee. researchgate.net It has also been applied to the hydrogenation of cyclic imines like tetrahydropyrazines. researchgate.net
Table 2: Application of Chiral Bisphosphine Ligands in Asymmetric C=N Hydrogenation
| Ligand | Metal | Substrate Type | ee (%) | Reference |
|---|---|---|---|---|
| (S)-SegPhos | Pd | N-diphenylphosphinyl ketimines | up to 99 | acs.orgresearchgate.net |
| (R,R)-(S,S)-PhTRAP | Rh | N-acetylindoles | up to 95 | researchgate.net |
| (R,R)-(S,S)-i-BuTRAP | Rh | Cyclic Imine (Tetrahydropyrazine) | 97 | researchgate.net |
| MaxPHOS (P-Stereogenic) | Ir | N-aryl imines | up to 91 | researchgate.net |
Phosphino-oxazoline (PHOX) ligands are a highly successful and modular class of P,N-bidentate ligands. beilstein-journals.org Their ready synthesis from chiral β-amino alcohols allows for extensive steric and electronic modification. beilstein-journals.org Iridium complexes bearing PHOX ligands are particularly effective catalysts for the asymmetric hydrogenation of unfunctionalized olefins and imines. DFT calculations and experimental studies on Ir-PHOX systems have been crucial in understanding the reaction mechanism and the origins of stereoselectivity. dicp.ac.cn A library of P-stereogenic phosphino-oxazoline ligands, named MaxPHOX, has been developed and applied in the iridium-catalyzed asymmetric hydrogenation of N-aryl and N-methyl imines, achieving enantioselectivities up to 94%. researchgate.net These catalysts are notable for their air-stability and high efficiency. researchgate.net
In addition to phosphorus-based ligands, nitrogen-based ligands have emerged as powerful alternatives in asymmetric hydrogenation.
N-Heterocyclic Carbenes (NHCs) : NHCs are strong σ-donating ligands that form robust complexes with transition metals. rsc.org Chiral NHC-metal complexes have found application in asymmetric catalysis, including hydrogenation. rsc.orgresearchgate.net While highly stereoselective examples in direct H₂ hydrogenation of imines are still developing, iridium-NHC complexes have shown significant promise in the related asymmetric transfer hydrogenation of ketones and imines. researchgate.net For example, iridium complexes containing both NHC and chiral amino acid ligands can reduce a range of acetophenone derivatives to their corresponding alcohols with up to 95% ee. researchgate.net
N,N-Based Ligands : Chiral diamine ligands, particularly when complexed with ruthenium, are famous for the asymmetric hydrogenation of ketones (Noyori-type catalysts). These principles have been extended to imine reduction. Iron complexes bearing chiral amine(imine)diphosphine (P-NH-N-P) ligands have been developed for the asymmetric transfer hydrogenation of activated ketimines, achieving excellent enantioselectivities (94-99% ee). acs.org This represents a significant advance towards catalysis using more sustainable, earth-abundant metals.
Mechanistic Insights into Stereochemical Control in Catalytic Hydrogenation
Understanding the mechanism of catalytic hydrogenation is crucial for the rational design of more effective catalysts. For iridium-catalyzed imine hydrogenation, both "inner-sphere" and "outer-sphere" mechanisms have been proposed. acs.org
An inner-sphere mechanism involves the direct coordination of the imine substrate to the metal center before the hydride transfer step. In contrast, an outer-sphere mechanism posits that the substrate does not bind directly to the metal but interacts with the catalyst complex in the second coordination sphere. acs.org For the hydrogenation of sterically hindered imines, such as in the industrial synthesis of (S)-metolachlor, a plausible outer-sphere, proton-first mechanism has been proposed based on density functional theory (DFT) calculations. acs.org In this pathway, an acetate (B1210297) additive assists in splitting the dihydrogen molecule, and the hydride is transferred from a five-coordinate iridium trihydride intermediate to the iminium ion, which is formed by protonation of the imine. acs.org The stereochemical outcome is directed by non-covalent interactions, such as C-H···Ir interactions, between the substrate and the chiral ligand framework. acs.org
For rhodium-catalyzed systems, studies involving bisphosphine-thiourea ligands suggest that anion binding between the thiourea (B124793) moiety and the chloride counterion of an iminium salt plays a key role in the catalytic cycle. Deuteration experiments have confirmed that hydrogenation proceeds via the imine pathway. The intricate interplay of catalyst, substrate, and additives creates a highly organized transition state that ultimately dictates the high levels of stereoselectivity observed in these reactions.
Biocatalytic Approaches for Chiral Amine Synthesis
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for synthesizing chiral amines. researchgate.net Enzymes offer high efficiency and exceptional stereoselectivity under mild reaction conditions, addressing many of the shortcomings of conventional catalysis. nih.govmdpi.com The use of engineered enzymes, in particular, has broadened the scope and applicability of biocatalytic routes for producing enantiomerically pure amines. nih.gov
Protein Engineering of Enzymes for Enhanced Stereoselectivity
Wild-type enzymes often exhibit limitations such as narrow substrate scope, low stability, or product inhibition, which can hinder their industrial application. mdpi.commdpi.com Protein engineering, through techniques like directed evolution and rational design, is a crucial tool for tailoring enzyme properties to meet specific synthetic needs. nih.govfrontiersin.org By modifying key amino acid residues in an enzyme's active site, researchers can significantly enhance catalytic activity, alter substrate specificity to accept bulky non-natural substrates, and even invert stereopreference. mdpi.comresearchgate.net
Omega-transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from an amine donor to a prochiral ketone or aldehyde acceptor. frontiersin.orgresearchgate.net Their high stereoselectivity makes them ideal biocatalysts for the asymmetric synthesis of chiral amines from the corresponding ketones. nih.govfrontiersin.org For the synthesis of this compound, an (R)-selective ω-TA would be employed to catalyze the amination of 3-methoxybutyrophenone.
Directed evolution is a powerful strategy used to engineer ω-TAs with improved properties. sci-hub.se This process involves generating libraries of enzyme variants through mutagenesis, followed by high-throughput screening to identify mutants with desired characteristics, such as enhanced activity towards a specific non-natural substrate. sci-hub.senih.gov For instance, the directed evolution of a ω-transaminase from Vibrio fluvialis involved six rounds of evolution, resulting in a variant with a more than 400-fold increase in specific activity for a key chiral amine intermediate of the drug Apremilast. sci-hub.senih.gov Similarly, structure-guided molecular modifications have been pivotal in expanding the substrate scope of ω-TAs to accommodate sterically bulky substrates, a common feature in pharmaceutical intermediates. mdpi.com
Table 1: Examples of Directed Evolution of ω-Transaminases
| Original Enzyme Source | Target Reaction/Substrate | Engineering Strategy | Key Improvement | Reference |
| Vibrio fluvialis | Kinetic resolution for Apremilast intermediate | 6 rounds of directed evolution (Iterative Saturation Mutagenesis) | >400-fold increase in specific activity | sci-hub.se, nih.gov |
| Ochrobactrum anthropi (OaTA) | Asymmetric synthesis with bulky ketones | Alanine scanning of active site residues | W58A mutation improved catalytic activity | mdpi.com |
| Chromobacterium violaceum (CV-TA) | Invert stereopreference from (S) to (R) | Semi-rational design and saturation mutagenesis | Achieved (R)-enantiopreference | researchgate.net |
| Burkholderia vietnamiensis G4 (HBV) | Amination of β-keto esters | Directed evolution | Enabled amination of previously unreactive substrates | frontiersin.org |
Utilization of Amine Dehydrogenases and Amine Oxidases for Chiral Amine Production
Amine dehydrogenases (AmDHs) offer another direct route for the asymmetric synthesis of chiral amines. These enzymes catalyze the reductive amination of a ketone or aldehyde using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. nih.govnih.gov A key advantage of AmDHs is the use of inexpensive ammonia, generating only water as a byproduct, which results in high atom economy. uva.nl Protein engineering has been instrumental in developing AmDHs that can accept ketones as substrates with high stereoselectivity, as native AmDHs are often limited to small aliphatic aldehydes. nih.govfrontiersin.org Researchers have successfully engineered enzymes like phenylalanine dehydrogenase and leucine (B10760876) dehydrogenase to accept ketone substrates, thereby creating novel AmDHs. nih.gov
Amine oxidases (AOs) catalyze the oxidative deamination of amines to form imines, with the concomitant generation of hydrogen peroxide. nih.gov While not used for direct synthesis, they are valuable in deracemization processes. When coupled with a non-selective reducing agent, an AO can selectively oxidize one enantiomer of a racemic amine, which is then non-selectively reduced back to the racemic amine, allowing for the accumulation of the desired, non-reactive enantiomer. Directed evolution has also been applied to AOs to broaden their substrate scope for bulkier aromatic amines. nih.gov
Design and Implementation of Chemoenzymatic Cascade Reactions for Enantiopure Amine Synthesis
Chemoenzymatic cascade reactions combine the advantages of both biocatalysis and chemical catalysis in a single pot to perform multi-step transformations with high efficiency. nih.gov These cascades can overcome thermodynamic limitations of single enzymatic reactions and create complex molecules from simple starting materials. mdpi.com
Other Asymmetric Synthetic Strategies for this compound Formation
Beyond biocatalysis, several asymmetric chemical methods are available for the synthesis of enantiopure amines like this compound.
Enantioselective Reductive Amination Protocols
Asymmetric reductive amination is one of the most important and widely used methods for constructing C-N bonds to form chiral amines. researchgate.net This reaction typically involves the condensation of a ketone (e.g., 3-methoxybutyrophenone) with an amine source, followed by the stereoselective reduction of the resulting imine or enamine intermediate using a chiral catalyst and a reducing agent. acs.orgcapes.gov.br
Transition-metal catalysts, particularly those based on iridium and ruthenium, are highly effective for this transformation. acs.orgnih.gov For example, a direct asymmetric reductive amination of α-alkoxy ketones has been developed using a novel, air-stable ruthenium catalyst, Ru(2-hydroxynicotinate)₂( (R)-binap), with an ammonium (B1175870) salt serving as the ammonia surrogate. acs.org The choice of the ammonium salt's counterion was found to significantly impact the enantioselectivity of the reaction. acs.org Similarly, bifunctional catalysts, such as a cationic Iridium(III) complex with a phosphate (B84403) counteranion, have been shown to effectively catalyze the direct amination of a wide range of aliphatic ketones with high yields and enantioselectivities. nih.gov
Table 2: Selected Catalytic Systems for Asymmetric Reductive Amination
| Ketone Type | Catalytic System | Amine Source | Key Features | Reference |
| α-Alkoxy Ketones | Ru(2-hydroxynicotinate)₂((R)-binap) | (NH₄)₂HPO₄ | Air-stable catalyst, cost-effective amine source | acs.org |
| Aliphatic Ketones | Cationic Cp*Ir(III) / Phosphate complex | p-Anisidine | Bifunctional catalysis, up to 96% ee | nih.gov |
| β-Keto Esters | Ru-MeOBIPHEP | Ammonium acetate / H₂ | High initial ee (97-98%), scalable | capes.gov.br |
| Alkyl Aryl Ketones | Ruthenium/C3-TunePhos | Ammonium acetate / H₂ | Excellent enantiocontrol (>90% ee for most cases) | researchgate.net |
Asymmetric Hydroamination Strategies
Asymmetric hydroamination has emerged as a powerful and atom-economical method for the synthesis of chiral amines, including structures analogous to this compound. This approach involves the direct addition of an N-H bond across a carbon-carbon double or triple bond. Transition-metal catalysis and, more recently, photoenzymatic strategies have been at the forefront of these developments. chinesechemsoc.orgosti.gov
Transition-metal-catalyzed hydroamination is a direct pathway for creating biologically active chiral amines. chinesechemsoc.org Copper(I) hydride (CuH) catalysis, in particular, has been successfully applied to the asymmetric hydroamination of alkenes and alkynes. chinesechemsoc.org This method provides a regioselective and enantioselective route to chiral β-amino acids and their derivatives, which are structurally related to the target amine. The choice of chiral ligand is crucial for achieving high levels of stereo- and regiocontrol. chinesechemsoc.org
A novel approach involves photoenzymatic catalysis, which harnesses the reactivity of aminium radical cations for asymmetric intermolecular hydroamination. osti.govnih.govacs.org In this system, a flavin-dependent ene-reductase acts as a photocatalyst to generate a highly reactive aminium radical cation from a hydroxylamine (B1172632) precursor. nih.govacs.org The enzyme then masterfully controls the subsequent hydrogen atom transfer step to achieve high enantioselectivity in the final tertiary amine product. nih.gov This dual catalytic system addresses the significant challenge of controlling the reactivity of radical intermediates in asymmetric synthesis. osti.govacs.org
Table 1: Examples of Asymmetric Hydroamination Methods
| Catalyst System | Substrate Type | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Copper(I) Hydride (CuH) with Chiral Ligand | α,β-Unsaturated Esters, Amides, Nitriles | Chiral β-Amino Acids & Derivatives | High regio- and enantiocontrol; atom-economical. | chinesechemsoc.org |
| Photoenzymatic (Flavin-dependent Ene-reductase) | Alkenes + Hydroxylamines | Enantioenriched Tertiary Amines | Harnesses highly reactive aminium radical cations; enzyme-mediated enantioselective H-atom transfer. | osti.govnih.govacs.org |
Stereoselective Alkyl Addition to Imines
The stereoselective addition of alkyl groups to imines or imine derivatives is one of the most direct and reliable methods for synthesizing α-chiral amines. nih.govwiley-vch.de This strategy typically involves the reaction of an organometallic reagent with a prochiral imine, where stereocontrol is achieved through various means, such as substrate control, chiral auxiliaries, or chiral catalysts. wiley-vch.denih.gov
Imines are generally less electrophilic than their corresponding carbonyl compounds, which can limit the scope of suitable nucleophiles to highly reactive ones like organolithium or Grignard reagents. wiley-vch.de To overcome this, the electrophilicity of the imine is often enhanced by placing an electron-withdrawing group on the nitrogen atom. wiley-vch.de Common activating groups include sulfonyl (e.g., tosyl), phosphinoyl, and sulfinyl groups. wiley-vch.dersc.org These activated imines react smoothly with a broader range of nucleophiles. wiley-vch.de
The use of a chiral auxiliary attached to the imine nitrogen is a powerful and dependable strategy for inducing asymmetry. wiley-vch.de For instance, imines derived from chiral sulfinamides (Ellman's auxiliary) have been used extensively. Radical addition to N-sulfinyl imines, mediated by visible-light photoredox catalysis, allows for the stereoselective formation of C-C bonds to generate precursors for unnatural α-amino acids. rsc.org Another approach involves the asymmetric hydrogenation of prochiral imines, which has been successfully applied on an industrial scale. nih.gov This method often employs iridium or rhodium complexes with chiral phosphine ligands to achieve high enantioselectivity. nih.gov
Table 2: Strategies for Stereoselective Alkyl Addition to Imines
| Strategy | Imine Type | Nucleophile/Reagent | Key Features | Reference |
|---|---|---|---|---|
| Chiral Auxiliary | N-sulfinyl imines | C-centered radicals (from carboxylic acids) | Visible-light photoredox catalysis; good stereocontrol. | rsc.org |
| Activating Group | N-phosphinoyl, N-sulfonyl imines | Grignard reagents, Organolithium reagents | Increased imine electrophilicity allows for smooth addition. | wiley-vch.de |
| Asymmetric Catalysis | N-aryl imines | H₂ with Ir- or Rh-catalyst | Direct and efficient approach; high enantiomeric excesses (up to 97% ee). | nih.gov |
Phase-Transfer Catalytic Aza-Michael Additions in Chiral Amine Synthesis
The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a fundamental C-N bond-forming reaction for synthesizing β-amino compounds. nih.govresearchgate.net When performed asymmetrically, it provides a powerful route to chiral amine precursors. Phase-transfer catalysis (PTC) has been recognized as a particularly effective, scalable, and environmentally friendly methodology for achieving enantioselectivity in these reactions. nih.govmdpi.com
In this approach, a chiral phase-transfer catalyst, typically a quaternary ammonium salt derived from a Cinchona alkaloid, facilitates the reaction between a nitrogen nucleophile (often in a solid or aqueous phase) and an α,β-unsaturated acceptor in an organic phase. nih.govmdpi.comnih.gov The catalyst forms a chiral ion pair with the deprotonated nucleophile, which then reacts with the Michael acceptor within a chiral environment, thereby directing the stereochemical outcome of the addition.
Researchers have developed highly efficient PTC systems for the aza-Michael addition. For example, a C(9)-urea-functionalized Cinchona alkaloid ammonium salt has been used to catalyze the reaction of a carbamate (B1207046) with cyclic enones, affording the corresponding adducts with up to 98% enantiomeric excess (ee). nih.govresearcher.life These adducts can be further transformed into valuable cyclic 1,3-aminoalcohols. nih.govresearcher.life The versatility of PTC allows for a range of nitrogen nucleophiles, including carbamates, amides, and other amine precursors, to be added to various Michael acceptors. nih.gov
Table 3: Examples of Phase-Transfer Catalyzed Asymmetric Aza-Michael Additions
| Catalyst Type | Nucleophile (Michael Donor) | Substrate (Michael Acceptor) | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Cinchona Alkaloid-derived C(9)-Urea Ammonium Salt | tert-Butyl β-naphthylmethoxycarbamate | Cyclic Enones | Up to 98% | nih.govresearcher.life |
| Cinchona-derived Quaternary Ammonium Salts | γ-Butenolide / N-Boc-pyrrolidone | 4-Nitro-5-styrylisoxazoles | Up to 74% | mdpi.com |
| Cinchona-based Primary-tertiary Diamine (with acid co-catalyst) | Carbamates, Sulfonamides | α,β-Unsaturated Ketones (intramolecular) | 92–97.5% | nih.gov |
Stereoselective Rearrangement Reactions Relevant to Chiral Amine Precursors (e.g., Hofmann, Curtius Rearrangements)
Rearrangement reactions that convert carboxylic acid derivatives into primary amines are invaluable tools in organic synthesis, particularly because they often proceed with complete retention of stereochemistry at the migrating carbon center. The Curtius and Hofmann rearrangements are classic examples that are highly relevant for the synthesis of chiral amines from chiral precursors. chem-station.comnumberanalytics.comnumberanalytics.com
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate, with the loss of nitrogen gas. nih.govwikipedia.org The key step—the migration of the alkyl or aryl group from the carbonyl carbon to the nitrogen atom—is concerted and proceeds with full retention of the migrating group's configuration. nih.govwikipedia.org The resulting isocyanate is a versatile intermediate that can be hydrolyzed with water to yield a primary amine or reacted with alcohols (like tert-butanol (B103910) or benzyl (B1604629) alcohol) to form Boc- or Cbz-protected amines, respectively. chem-station.comwikipedia.org This makes the Curtius reaction a flexible and stereospecific method for preparing enantiomerically pure amines from chiral carboxylic acids. chem-station.comnih.gov
The Hofmann rearrangement achieves a similar transformation, converting a primary amide into a primary amine with one fewer carbon atom. numberanalytics.comslideshare.net The reaction is typically conducted using bromine or another source of hypohalite in an alkaline solution. slideshare.net Like the Curtius rearrangement, the migration of the alkyl or aryl group is intramolecular and proceeds with retention of configuration. numberanalytics.com This stereochemical fidelity is crucial in the synthesis of complex molecules and allows for the creation of chiral amines with high stereoselectivity from chiral amides. numberanalytics.com While the traditional reaction conditions can be harsh, modern variations using reagents like hypervalent iodine have been developed for milder and more environmentally friendly transformations. researchgate.net
Table 4: Comparison of Stereoselective Rearrangement Reactions
| Reaction | Starting Material | Key Intermediate | Product | Stereochemistry | Reference |
|---|---|---|---|---|---|
| Curtius Rearrangement | Acyl Azide | Isocyanate | Primary Amine or Carbamate | Retention of configuration | chem-station.comnih.govwikipedia.org |
| Hofmann Rearrangement | Primary Amide | Isocyanate | Primary Amine | Retention of configuration | numberanalytics.comslideshare.net |
Diastereomeric Salt Formation and Crystallization
The most common and industrially viable method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid. wikipedia.org The resulting products are two diastereomeric salts with different solubilities, which can then be separated by fractional crystallization. wikipedia.org
Design and Evaluation of Chiral Resolving Agents (e.g., Tartaric Acid Derivatives, Chiral Amino Acids)
The selection of an appropriate chiral resolving agent is paramount for a successful resolution. The ideal agent should form a stable, easily crystallizable salt with one enantiomer of the amine while the salt of the other enantiomer remains in solution.
Tartaric Acid and Its Derivatives:
Tartaric acid and its derivatives are among the most frequently used resolving agents for racemic bases. nih.govrsc.org For instance, O,O'-dibenzoyl-tartaric acid (DBTA) and O,O'-di-p-toluoyl-tartaric acid (DPTTA) have proven effective in the resolution of various amines. nih.gov In the resolution of N-methylamphetamine, both DBTA and DPTTA were efficient, with the best separation achieved at a molar ratio of 0.25 of the resolving agent to the racemic compound. nih.gov While specific data for 1-(3-methoxyphenyl)butan-1-amine (B12076230) is not extensively documented in publicly available literature, the principles applied to structurally similar amines provide a strong basis for its resolution. The interaction between the amine and the tartaric acid derivative involves the formation of a double helix structure, which is sterically determined. researchgate.net
Chiral Amino Acids and Other Chiral Acids:
Enantiomerically pure mandelic acid has been successfully used as a resolving agent for the structurally related compound 1-(3-methoxyphenyl)ethylamine. organic-chemistry.org The high efficiency of this resolution is attributed to a layer-like arrangement of the mandelic acid enantiomers, which sandwich a layer of the amine through hydrogen bonds, forming a helical column. organic-chemistry.org This suggests that mandelic acid and its derivatives are strong candidates for the resolution of 1-(3-methoxyphenyl)butan-1-amine. Other chiral acids, such as N-acetyl-aminoacids, have also been employed for the resolution of primary amines. acs.org
The table below summarizes resolving agents used for similar amines, which could be evaluated for the resolution of 1-(3-methoxyphenyl)butan-1-amine.
| Resolving Agent | Racemic Amine Example | Key Findings |
| Mandelic Acid | 1-(3-Methoxyphenyl)ethylamine | High resolution efficiency due to specific crystalline packing. organic-chemistry.org |
| O,O'-Dibenzoyl-tartaric acid (DBTA) | N-methylamphetamine | Effective at a 0.25 molar ratio to the amine. nih.gov |
| O,O'-Di-p-toluoyl-tartaric acid (DPTTA) | N-methylamphetamine | Effective at a 0.25 molar ratio to the amine. nih.gov |
| (+)-Tartaric Acid | 1-phenyl-1,2,3,4-tetrahydroisoquinoline | Forms diastereomeric salts with different solubility profiles, enabling separation. rsc.org |
Optimization of Crystallization Conditions for Diastereomeric Purity and Yield
The efficiency of diastereomeric salt crystallization is highly dependent on various experimental parameters. Optimizing these conditions is crucial to maximize both the diastereomeric purity and the yield of the desired salt.
Solvent Selection: The choice of solvent is critical as it directly influences the solubility of the diastereomeric salts. wikipedia.org Solvents such as methanol, ethanol (B145695), and isopropanol (B130326) are commonly used. acs.org For the resolution of 1-phenylpropane-amine with tartaric acid, ethanol and isopropyl alcohol have been utilized. acs.org
Temperature and Crystallization Time: Temperature control is essential for achieving high enantiomeric purity. In the resolution of (1-methyl-2-phenyl)-ethylamine, inoculating the hot solution (around 60°C) led to rapid crystallization. acs.org However, prolonged crystallization times, such as allowing the mixture to stand overnight at a low temperature (5°C), resulted in lower enantiomeric purity but a higher yield. acs.org This highlights the trade-off between purity and yield that often needs to be balanced. A robust process requires a minimum stirring time to ensure efficient separation, with studies on similar amines suggesting at least 30 minutes. rsc.org
Molar Ratio of Resolving Agent: The stoichiometry between the resolving agent and the racemic amine can significantly impact the resolution efficiency. Often, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent, a "half-equivalent method," can be more economical and effective. nih.gov
The following table outlines key parameters and their effects on crystallization, based on studies of related amines.
| Parameter | Effect | Example |
| Solvent | Influences solubility of diastereomeric salts. | Ethanol and isopropanol used for 1-phenylpropane-amine resolution. acs.org |
| Temperature | Affects crystallization rate and purity. | Rapid crystallization at 60°C; lower purity at 5°C overnight for (1-methyl-2-phenyl)-ethylamine. acs.org |
| Time | Impacts the balance between yield and purity. | Quick filtration (within an hour) can yield high enantiomeric excess. acs.org |
| Molar Ratio | Determines the efficiency of the resolution. | 0.25 molar ratio of DBTA/DPTTA to N-methylamphetamine was found to be optimal. nih.gov |
Dynamic Kinetic Resolution Strategies for Chiral Amines
Dynamic kinetic resolution (DKR) is a powerful technique that can theoretically convert 100% of a racemic mixture into a single desired enantiomer. This is a significant advantage over classical resolution, which has a maximum theoretical yield of 50%. guidechem.com DKR combines the enantioselective reaction of one enantiomer with the in-situ racemization of the unwanted enantiomer. guidechem.com
For primary amines, chemoenzymatic DKR is a well-established method. organic-chemistry.orgmdma.ch This approach typically involves a lipase (B570770) for the enantioselective acylation of one amine enantiomer and a metal catalyst for the racemization of the remaining amine. organic-chemistry.orgmdma.ch
Enzymatic Acylation: Lipases, such as Candida antarctica Lipase B (CALB, often immobilized as Novozym-435), are commonly used to catalyze the acylation of the (R)-enantiomer of the amine with an acyl donor like ethyl acetate or ethyl methoxyacetate (B1198184). organic-chemistry.orgnih.gov
Catalytic Racemization: The racemization of the unreacted (S)-amine is crucial for the success of the DKR. Palladium or ruthenium-based catalysts are often employed for this purpose. organic-chemistry.orgorganic-chemistry.org For example, a recyclable palladium nanocatalyst on an aluminum hydroxide (B78521) support has been shown to be effective for the racemization of various primary amines. organic-chemistry.org Similarly, ruthenium complexes have been successfully used. organic-chemistry.org
A typical DKR process for a primary amine would involve the following components:
| Component | Function | Example |
| Racemic Amine | Starting material to be resolved. | 1-(3-Methoxyphenyl)butan-1-amine |
| Enzyme | Enantioselective acylation catalyst. | Candida antarctica Lipase B (Novozym-435) organic-chemistry.orgnih.gov |
| Acyl Donor | Acylates the target enantiomer. | Ethyl acetate or ethyl methoxyacetate organic-chemistry.org |
| Racemization Catalyst | Racemizes the unreacted enantiomer. | Palladium nanocatalyst or Ruthenium complex organic-chemistry.orgorganic-chemistry.org |
| Solvent | Reaction medium. | Toluene acs.org |
The efficiency of the DKR is dependent on the compatibility of the enzymatic resolution and the metal-catalyzed racemization under the same reaction conditions. acs.org
Resolution in Supercritical Carbon Dioxide Media
Supercritical carbon dioxide (scCO₂) has emerged as an environmentally friendly alternative to organic solvents for chiral resolutions. nih.gov The unique properties of scCO₂, such as its tunable solvent power with changes in pressure and temperature, offer advantages in the separation of diastereomeric salts. mdma.ch
The process involves the formation of diastereomeric salts, as described in section 3.1, followed by extraction of the unreacted, more soluble enantiomer using scCO₂. nih.gov This technique has been successfully applied to the resolution of N-methylamphetamine using tartaric acid derivatives. nih.gov In these studies, after partial diastereomeric salt formation, the free enantiomer was effectively extracted by scCO₂. nih.gov The efficiency of the separation was found to be dependent on the pressure and temperature of the scCO₂. mdma.ch
Synthetic Utility of R 1 3 Methoxyphenyl Butan 1 Amine As a Chiral Building Block
Integration into Complex Organic Synthesis Pathways
The integration of chiral amines into the synthesis of complex organic molecules is a cornerstone of modern pharmaceutical and materials science. researchgate.net (R)-1-(3-Methoxyphenyl)butan-1-amine can be incorporated into larger molecular frameworks through various carbon-nitrogen and carbon-carbon bond-forming reactions. Its primary amine functionality serves as a key handle for elaboration. For instance, it can undergo reactions such as acylation, sulfonylation, and reductive amination to connect to other parts of a target molecule.
Chiral benzylic amines, a class to which this compound belongs, are particularly sought after as they are common motifs in approved and clinical therapeutic agents. researchgate.net The synthesis of such complex molecules often involves a convergent approach where different fragments are prepared separately and then combined. In such a strategy, this compound would represent a key chiral fragment, providing both the stereochemical information and a functionalized aromatic ring system.
Table 1: Potential Reactions for Integrating this compound into Complex Molecules
| Reaction Type | Reagent/Catalyst | Product Type | Potential Application |
| Acylation | Acid chloride, Carboxylic acid + coupling agent | Chiral Amide | Synthesis of bioactive amides, enzyme inhibitors |
| Sulfonylation | Sulfonyl chloride | Chiral Sulfonamide | Precursor to catalysts, therapeutic agents |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | Chiral Secondary/Tertiary Amine | Elaboration of the amine, synthesis of complex alkaloids |
| Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst | Chiral Diaryl/Alkylaryl Amine | Cross-coupling to form complex amine architectures |
Role as a Chiral Precursor in Multistep Asymmetric Synthesis
In multistep asymmetric synthesis, the primary goal is to construct a target molecule with a specific three-dimensional arrangement of atoms. This compound can serve as a valuable chiral precursor in this context. A chiral precursor is an enantiomerically pure compound that is incorporated into a synthetic sequence and whose stereochemistry directs the formation of new stereocenters in the target molecule.
One of the most powerful applications of chiral amines is their use as chiral auxiliaries. nih.govharvard.edu A chiral auxiliary is a molecule that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. After the reaction, the auxiliary is cleaved and can often be recovered for reuse. While this compound itself can be used in this manner, it is more likely that it would be a precursor to a more elaborate chiral auxiliary.
The inherent chirality of this compound can be transferred to new stereocenters through various asymmetric transformations. For example, its corresponding imine derivative can undergo diastereoselective nucleophilic additions, where the existing stereocenter on the amine directs the approach of the nucleophile to one face of the imine. This strategy is widely used for the synthesis of other chiral amines and amino acids. yale.edu
Derivatization Strategies for Advanced Functionalization and Scaffold Construction
The synthetic utility of this compound is greatly expanded through derivatization, which allows for the construction of diverse molecular scaffolds. The primary amine group is a versatile functional handle that can be readily transformed into a wide range of other functional groups.
A common derivatization strategy is the conversion of the primary amine to a secondary or tertiary amine through N-alkylation or reductive amination. google.com This not only allows for the introduction of new substituents but can also modulate the steric and electronic properties of the nitrogen atom, which can be crucial for its role in a larger molecule.
Another important class of derivatives is amides and sulfonamides. These are generally stable and can participate in a variety of further transformations. For example, N-acyl derivatives can be used in diastereoselective alkylation reactions. harvard.edu The methoxy (B1213986) group on the phenyl ring also offers a site for further functionalization, such as demethylation to a phenol, followed by etherification or other modifications.
Table 2: Derivatization Strategies for this compound
| Derivatization Reaction | Reagent | Resulting Functional Group | Purpose |
| N-Alkylation | Alkyl halide | Secondary/Tertiary Amine | Scaffold elaboration, tuning of properties |
| N-Acylation | Acid anhydride (B1165640), acyl chloride | Amide | Introduction of carbonyl functionality, directing group for further reactions |
| N-Sulfonylation | Sulfonyl chloride | Sulfonamide | Formation of stable, crystalline derivatives; precursors for catalysis |
| Imine Formation | Aldehyde or ketone | Imine | Intermediate for nucleophilic addition to create new stereocenters |
| Demethylation | Lewis acid (e.g., BBr₃) | Phenol | Unmasking a reactive site for further functionalization |
These derivatization strategies enable the construction of a wide array of complex molecular architectures from a single chiral building block, highlighting the synthetic power of this compound.
Analytical Methodologies for Stereochemical Purity Determination of R 1 3 Methoxyphenyl Butan 1 Amine
Chiral Chromatography Techniques
Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and allowing for their separation.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for determining the enantiomeric excess (ee) of chiral amines like (R)-1-(3-Methoxyphenyl)butan-1-amine. bldpharm.comnih.gov The separation is achieved by using a column packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the resolution of a broad range of chiral compounds, including amines. bldpharm.commdpi.com
For the analysis of this compound, a typical method would involve a normal-phase HPLC setup. The choice of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695), is crucial for achieving optimal separation. researchgate.net The amine may be analyzed directly or after derivatization to introduce a chromophore for enhanced UV detection. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Table 1: Representative Chiral HPLC Method for this compound
| Parameter | Value |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (R)-enantiomer | ~ 8.5 min |
| Retention Time (S)-enantiomer | ~ 10.2 min |
This table presents a representative method based on common practices for separating similar chiral amines.
Chiral Gas Chromatography (GC) for Enantiomeric Purity
Chiral Gas Chromatography (GC) offers a high-resolution alternative for assessing the enantiomeric purity of volatile chiral amines. For GC analysis, the amine is typically derivatized to increase its volatility and thermal stability. A common derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA), which converts the amine to a trifluoroacetamide (B147638) derivative.
The separation is performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The differential interaction between the derivatized enantiomers and the chiral stationary phase leads to their separation. A flame ionization detector (FID) is commonly used for detection. The enantiomeric purity is determined by comparing the peak areas of the two enantiomers.
Table 2: Illustrative Chiral GC Method for Derivatized this compound
| Parameter | Value |
| Column | Cyclodextrin-based chiral capillary column (e.g., Beta-DEX™) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Temperature Program | 100 °C (hold 2 min), ramp to 180 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) at 275 °C |
| Analyte | N-trifluoroacetyl-(R)-1-(3-methoxyphenyl)butan-1-amine |
| Retention Time (R)-derivative | ~ 15.3 min |
| Retention Time (S)-derivative | ~ 15.8 min |
This table provides an illustrative GC method based on standard procedures for the analysis of chiral amines.
NMR Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy is a powerful tool for determining not only the enantiomeric purity but also the absolute configuration of chiral molecules. Since enantiomers are indistinguishable in an achiral solvent by NMR, a chiral derivatizing agent (CDA) is used to convert the enantiomeric mixture into a mixture of diastereomers. These diastereomers have distinct NMR spectra, allowing for their differentiation and quantification.
Design and Application of Chiral Derivatizing Reagents (e.g., Marfey's Reagent, α-Methoxy-α-(trifluoromethyl)phenylacetic Acid (MPA) Derivatives)
The selection of an appropriate chiral derivatizing agent is critical. The ideal CDA should react quantitatively with the amine without causing racemization. Two widely used reagents for the derivatization of primary amines are Marfey's reagent and Mosher's acid (MPA) and its derivatives.
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): This reagent reacts with primary amines, such as this compound, to form stable diastereomeric adducts. The resulting diastereomers exhibit different chemical shifts in their ¹H or ¹⁹F NMR spectra, which can be used to determine the enantiomeric ratio.
α-Methoxy-α-(trifluoromethyl)phenylacetic Acid (MPA) Derivatives: Commonly known as Mosher's acid, MPA is another effective CDA. It is often used as its acid chloride (Mosher's acid chloride) to react with the amine to form diastereomeric amides. The presence of the trifluoromethyl group provides a sensitive probe for ¹⁹F NMR analysis, which often results in baseline-separated signals for the diastereomers, allowing for precise determination of enantiomeric excess.
Spectroscopic Analysis of Diastereomeric Adducts for Absolute Configuration Assignment
The analysis of the NMR spectra of the diastereomeric adducts not only provides the enantiomeric ratio but can also be used to assign the absolute configuration of the chiral amine. This is typically achieved by observing the chemical shift differences (Δδ) between the signals of the two diastereomers.
For instance, when using Mosher's acid derivatives, an empirical model relates the observed chemical shift differences of protons near the newly formed chiral center to the absolute configuration. By comparing the ¹H NMR spectra of the diastereomeric amides formed from the (R)- and (S)-enantiomers of MPA, a consistent pattern of shielding or deshielding effects on the protons of the amine can be observed, which allows for the assignment of the absolute configuration of the original amine.
Table 3: Representative ¹⁹F NMR Data for the MPA Adduct of 1-(3-Methoxyphenyl)butan-1-amine (B12076230)
| Diastereomeric Adduct | Chemical Shift (δ, ppm) |
| Adduct of (R)-amine with (R)-MPA | -71.5 |
| Adduct of (S)-amine with (R)-MPA | -71.8 |
| Δδ (R-S) | 0.3 ppm |
This table presents representative ¹⁹F NMR data illustrating the chemical shift difference between diastereomeric MPA amides, which is crucial for determining enantiomeric excess.
Emerging Trends and Future Research Perspectives in R 1 3 Methoxyphenyl Butan 1 Amine Chemistry
Advancements in Sustainable Synthetic Protocols for Chiral Amines
The chemical industry is undergoing a significant shift towards "green" and sustainable manufacturing processes, and the synthesis of chiral amines is at the forefront of this transformation. Traditional methods often rely on stoichiometric reagents, harsh reaction conditions, and heavy metal catalysts, which can generate substantial waste and pose environmental risks. nih.govnih.gov Recent advancements focus on overcoming these limitations by improving atom economy and utilizing environmentally benign reagents. acs.orgrsc.org
A key strategy is the "hydrogen borrowing" or "hydrogen autotransfer" amination of alcohols. rsc.orgrsc.org This method combines an alcohol and an amine, where the alcohol is transiently oxidized to a carbonyl intermediate, which then undergoes reductive amination. The process is highly atom-efficient, as it ideally only produces water as a byproduct. acs.org For instance, the [Cp*IrCl₂]₂ catalyst has been used effectively in the large-scale synthesis of a GlyT1 Inhibitor via a hydrogen borrowing reaction, demonstrating its industrial viability. rsc.org
Biocatalysis represents another cornerstone of sustainable amine synthesis. hims-biocat.eu Enzymes operate under mild, aqueous conditions and exhibit high chemo-, regio-, and stereoselectivity, significantly reducing the environmental footprint of chemical processes. nih.govnih.gov The development of biocatalytic cascades, where multiple enzymatic steps are performed in a single pot, further enhances efficiency by minimizing intermediate purification steps and reducing solvent usage. acs.org These green protocols are directly applicable to the synthesis of (R)-1-(3-Methoxyphenyl)butan-1-amine, offering cleaner and more efficient alternatives to classical routes.
Table 1: Comparison of Sustainable Synthetic Strategies for Chiral Amines
| Strategy | Key Features | Advantages | Challenges |
| Hydrogen Borrowing Amination | Uses alcohols as starting materials; catalyzed by transition metals (e.g., Ir, Ru). rsc.org | High atom economy; reduces reliance on pre-functionalized substrates. acs.orgrsc.org | Requires development of robust catalysts; potential for side reactions. |
| Biocatalysis | Employs enzymes (e.g., transaminases, dehydrogenases) in aqueous media. hims-biocat.eunih.gov | High enantioselectivity; mild reaction conditions; reduced waste. nih.govnih.gov | Enzyme stability and substrate scope can be limiting; equilibrium constraints. |
| Reductive Amination of Bio-derived Carbonyls | Utilizes aldehydes and ketones sourced from renewable biomass. rsc.org | Use of renewable feedstocks; potential for novel molecular scaffolds. | Substrate availability and purity; catalyst compatibility. |
Discovery and Development of Novel Catalytic Systems with Enhanced Enantioselectivity
The development of novel catalysts that can deliver high enantioselectivity is a central theme in asymmetric synthesis. For chiral amines like this compound, this is typically achieved through the asymmetric hydrogenation of prochiral imines. acs.orgacs.org Research in this area is vibrant, with a continuous stream of new chiral ligands and transition-metal complexes being reported. nih.gov
Iridium-based catalysts, particularly those with phosphino-oxazoline (PHOX) ligands, have shown exceptional performance in the asymmetric hydrogenation of N-aryl imines, achieving high activity and enantioselectivities up to 97% ee. nih.gov Similarly, novel C1-symmetry sulfoximine (B86345) ligands have been developed that, when coordinated with iridium, yield chiral amines with excellent enantiomeric excess. nih.govacs.org Another significant advancement is the use of ion-paired ligands, where an anionic sulfonate group on an achiral ligand (like bipyridine) associates with a chiral cation, effectively creating a chiral environment around the metal center to induce enantioselectivity. youtube.com
The design of these catalytic systems often involves fine-tuning the electronic and steric properties of the ligands to maximize the energy difference between the two diastereomeric transition states, thereby favoring the formation of one enantiomer. acs.orgyoutube.com The ongoing discovery of such modular and tunable catalysts is critical for providing efficient and selective routes to a broad range of chiral amines.
Table 2: Selected Novel Catalytic Systems for Asymmetric Amine Synthesis
| Catalyst System | Substrate Type | Achieved Enantioselectivity (ee) | Reference |
| Ir-complex with Phosphino-oxazoline (PHOX) ligands | N-aryl imines | Up to 97% | nih.gov |
| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | Up to 90% | acs.org |
| Ir-complex with C1-symmetry sulfoximine ligands | Acyclic N-aryl imines | 91% | nih.govacs.org |
| Cobalt-complex with (S,S)-Ph-BPE | N-aryl imines | 95-98% | acs.org |
Exploration of New Biocatalytic Pathways and Enzyme Architectures for Chiral Amine Synthesis
Biocatalysis offers powerful and highly selective methods for synthesizing chiral amines. nih.gov The field is rapidly advancing through the discovery of new enzymes and the engineering of existing ones to create novel biocatalytic pathways. nih.govnih.gov Key enzyme classes utilized in chiral amine synthesis include transaminases (TAs), amine dehydrogenases (AmDHs), imine reductases (IREDs), and monoamine oxidases (MAOs). nih.govconsensus.app
Transaminases, which transfer an amino group from a donor to a prochiral ketone, are particularly prominent. mdpi.com However, wild-type enzymes often have a limited substrate scope. nih.gov Protein engineering techniques, such as directed evolution and rational design, have been instrumental in overcoming these limitations. nih.govresearchgate.net For example, extensive engineering of a transaminase led to the biocatalyst ATA-117, which exhibits a 28,000-fold improvement in activity for the synthesis of the antidiabetic drug sitagliptin. nih.gov
Researchers are also exploring novel enzyme architectures and multi-enzyme cascades. acs.org By combining different enzymes, such as an ene-reductase and an imine reductase, it is possible to synthesize complex amines with multiple stereocenters in a single pot. acs.org Another innovative approach combines photoredox catalysis with enzymatic catalysis; a photosensitizer reduces an imine to a racemic amine, while an enzyme selectively oxidizes the undesired enantiomer back to the imine, resulting in a deracemization process that yields an enantioenriched product. rsc.org These advanced biocatalytic strategies provide powerful tools for the efficient and stereoselective synthesis of this compound.
Table 3: Key Enzyme Classes for Chiral Amine Synthesis
| Enzyme Class | Catalytic Function | Key Advantages | Engineering Focus |
| Transaminases (TAs) | Transfer of an amino group from a donor to a ketone/aldehyde. mdpi.com | High stereoselectivity; readily available amino donors. | Expanding substrate scope for bulky molecules; overcoming equilibrium limitations. nih.govnih.gov |
| Amine Dehydrogenases (AmDHs) | Reductive amination of ketones/aldehydes using ammonia (B1221849). nih.govresearchgate.net | High atom economy (uses ammonia directly); generates water as a byproduct. | Improving stability and cofactor regeneration; engineering substrate pockets. nih.govrsc.org |
| Imine Reductases (IREDs) | Asymmetric reduction of pre-formed imines or in situ-formed imines. consensus.app | Complements TAs and AmDHs; can produce secondary and tertiary amines. | Enhancing stereoselectivity and compatibility in enzyme cascades. acs.org |
| Monoamine Oxidases (MAOs) | Selective oxidation of one amine enantiomer from a racemic mixture. consensus.apprsc.org | Useful for kinetic resolutions to produce highly enantioenriched amines. | Tuning enantioselectivity; use in deracemization cascades. |
Computational Design and Optimization of Synthesis Routes for this compound
Computational chemistry has become an indispensable tool in modern synthetic chemistry, enabling the rational design and optimization of synthetic routes. nih.gov For the synthesis of this compound, computational methods can provide deep insights into reaction mechanisms, predict stereochemical outcomes, and guide the development of more efficient catalysts.
Molecular docking and other modeling tools are widely used to predict how a substrate binds to a catalyst's active site, whether in an enzyme or a metal complex. nih.govdovepress.com This information is crucial for rational design, allowing researchers to identify key residues or ligand features that can be modified to improve activity and selectivity. nih.gov For instance, computational redesign is a key strategy in protein engineering to expand the substrate scope of enzymes like transaminases. nih.govresearchgate.net
Density Functional Theory (DFT) is another powerful method used to study the geometries of transition states and calculate their relative energies. nih.govresearchgate.net This allows for a detailed understanding of the factors that control enantioselectivity. By modeling the interactions between the catalyst, substrate, and solvent, researchers can build predictive models that explain why a particular catalyst favors the formation of the (R)- or (S)-enantiomer. nih.gov These computational insights accelerate the discovery and optimization cycle, reducing the need for extensive empirical screening and leading more rapidly to efficient and highly selective synthetic routes for target molecules like this compound.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (R)-1-(3-Methoxyphenyl)butan-1-amine with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves reductive amination of 3-methoxybenzaldehyde with (R)-butan-1-amine using sodium borohydride (NaBH₄) or other reducing agents. To ensure enantiomeric purity, chiral catalysts or resolving agents (e.g., tartaric acid derivatives) can be employed during crystallization. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize racemization. Post-synthesis, enantiomeric excess should be quantified via chiral HPLC with a cellulose-based column (e.g., Chiralpak® AD-H) and polarimetric analysis .
Q. How can the structure of this compound be confirmed spectroscopically?
- Methodological Answer : Use a combination of techniques:
- NMR : ¹H NMR will show characteristic signals for the methoxy group (δ ~3.8 ppm), aromatic protons (δ ~6.6–7.3 ppm), and amine protons (δ ~1.5–2.5 ppm, broad if free base).
- IR : Confirm the presence of NH (stretching at ~3350 cm⁻¹) and methoxy (C-O at ~1250 cm⁻¹).
- Mass Spectrometry : ESI-MS or GC-MS should show the molecular ion peak at m/z 193.2 (C₁₁H₁₇NO) and fragmentation patterns consistent with the butanamine backbone .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from differences in stereochemical purity, assay conditions, or receptor subtype selectivity. To address this:
- Standardize Enantiomeric Purity : Use preparative chiral HPLC to isolate >99% pure (R)-isomer.
- Receptor Profiling : Perform competitive binding assays (e.g., radioligand displacement) across related receptors (e.g., serotonin, dopamine) to identify off-target interactions.
- Dose-Response Studies : Use Hill slopes to differentiate allosteric vs. orthosteric effects. Cross-validate findings with in silico docking simulations using crystallographic receptor models .
Q. How can metabolic pathways of this compound be elucidated in hepatic models?
- Methodological Answer :
- In Vitro Incubation : Incubate the compound with human liver microsomes (HLMs) or hepatocytes. Monitor phase I metabolism (e.g., CYP450-mediated oxidation) via LC-MS/MS.
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) and isotopic labeling to track demethylation or hydroxylation products.
- Enzyme Inhibition Assays : Test metabolic stability with CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic pathways. Compare results with in vivo rodent models for translational relevance .
Q. What experimental designs mitigate racemization during derivatization of this compound?
- Methodological Answer :
- Low-Temperature Reactions : Perform acylations or sulfonations at ≤0°C to slow racemization.
- Steric Hindrance : Use bulky reagents (e.g., tert-butoxycarbonyl anhydride) to protect the amine.
- Real-Time Monitoring : Use inline FTIR or circular dichroism (CD) spectroscopy to detect chiral integrity loss. Post-reaction, confirm enantiopurity via chiral GC or SFC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
